molecular formula C7H3BrCl2O B2457893 4-Bromo-2-chlorobenzoyl chloride CAS No. 21900-55-0

4-Bromo-2-chlorobenzoyl chloride

Cat. No. B2457893
Key on ui cas rn: 21900-55-0
M. Wt: 253.9
InChI Key: IHYXATIWDIHXAA-UHFFFAOYSA-N
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Patent
US08273890B2

Procedure details

To a mixture of 15 g of 4-bromo-2-chlorobenzoic acid in 25 ml DMF is added 10 ml thionyl chloride at room temperature and the reaction mixture is stirred for 16 h at 75° C. Excess of thionyl chloride is removed under reduced pressure to give 4-bromo-2-chlorobenzoyl chloride as crude material that is used for the next step without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([Cl:11])[CH:3]=1.S(Cl)([Cl:14])=O>CN(C=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:14])=[O:7])=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 16 h at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of thionyl chloride is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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